TRPA1 Antagonist Potency: 2.6-Fold Higher Potency at Rat TRPA1 vs. Reference TRPA1 Blocker TCS 5861528
4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate demonstrates an IC50 of 5.5 µM (5,500 nM) as an antagonist of the rat transient receptor potential ankyrin 1 (TRPA1) channel expressed in HEK293 cells, measured via inhibition of allyl isothiocyanate-induced intracellular calcium elevation [1]. In contrast, the commonly used selective TRPA1 blocker TCS 5861528 exhibits a significantly weaker IC50 of 14.3 µM under comparable assay conditions (allyl isothiocyanate-evoked calcium influx) [2]. This represents a 2.6-fold enhancement in potency for the target compound relative to this established reference antagonist.
| Evidence Dimension | TRPA1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 5.5 µM (5,500 nM) |
| Comparator Or Baseline | TCS 5861528: 14.3 µM |
| Quantified Difference | Target compound is 2.6-fold more potent |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of allyl isothiocyanate-induced intracellular Ca2+ elevation |
Why This Matters
Superior TRPA1 antagonist potency at lower concentrations reduces compound consumption in screening campaigns and may translate to improved in vivo efficacy margins in pain and inflammation models.
- [1] BindingDB. BDBM50410498 (CHEMBL195624). Antagonist activity at rat TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced increase of intracellular calcium. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50410498 (accessed 2026). View Source
- [2] Cenmed Enterprises. TCS 5861528 Product Information. https://cenmed.com/tcs-5861528-5-mg/ (accessed 2026). View Source
